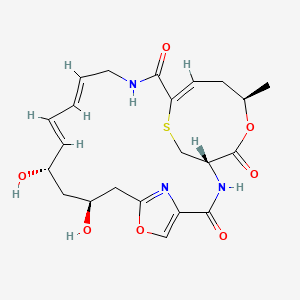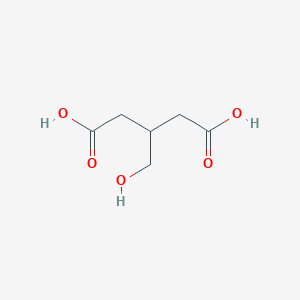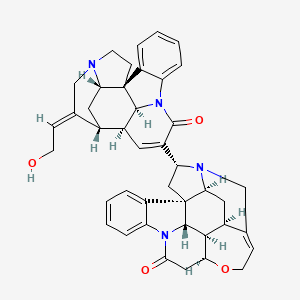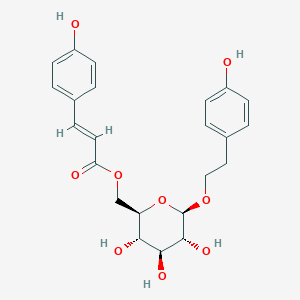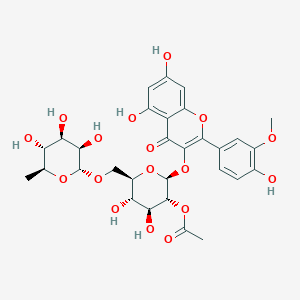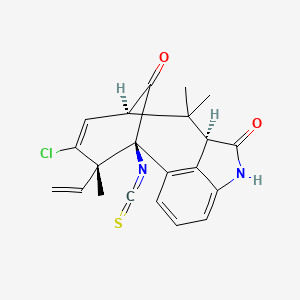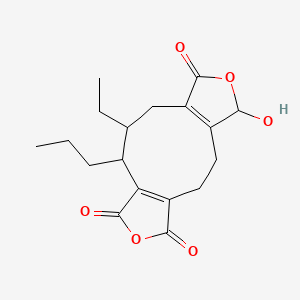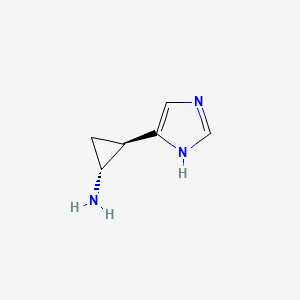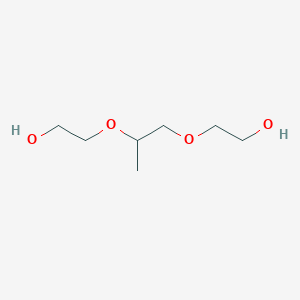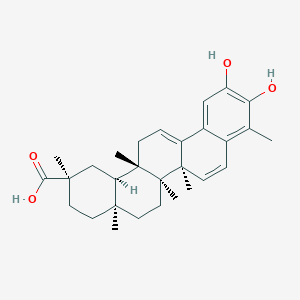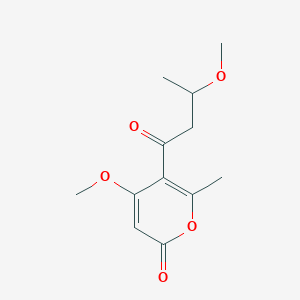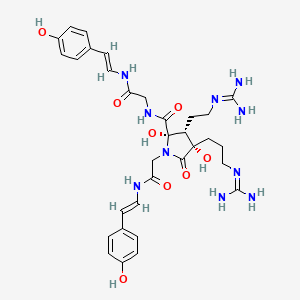
anchinopeptolide D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
anchinopeptolide D is a natural product found in Phorbas tenacior with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Elucidation
Total Synthesis of Anchinopeptolide D : The first synthesis of anchinopeptolide D was achieved from octopamine hydrochloride, N-(Boc)glycine, and 5-amino-2-hydroxypentanoic acid. The synthesis involved an aldol dimerization and hemiaminal formation as key steps (Snider, Song, & Foxman, 2000).
Isolation from Marine Sponge and Binding to Receptors : Anchinopeptolide D was isolated from the Mediterranean sponge Anchinoe tenacior. It belongs to dimeric peptide alkaloids and binds to somatostatin, human B2 bradykinin, and neuropeptide Y receptors (Casapullo, Minale, & Zollo, 1994).
Chemical Analysis and Modifications
Study of Anchinopeptolide A and Its Relation to Anchinopeptolide D : Anchinopeptolide A, closely related to anchinopeptolide D, was studied for its unique dimeric peptide alkaloid structure, providing insights into the structural family to which anchinopeptolide D belongs (Casapullo, Finamore, Minale, & Zollo, 1993).
Unexpected Oxidation in Synthesis of Anchinopeptolide Analogs : Research on the synthesis of simplified analogs of anchinopeptolides, including anchinopeptolide D, revealed an unexpected oxidation process. This study highlights the complexity of chemical reactions involved in synthesizing such compounds (Capurro, Bergamaschi, Basso, & Moni, 2020).
Eigenschaften
Produktname |
anchinopeptolide D |
|---|---|
Molekularformel |
C32H42N10O8 |
Molekulargewicht |
694.7 g/mol |
IUPAC-Name |
(2S,3R,4S)-3-[2-(diaminomethylideneamino)ethyl]-4-[3-(diaminomethylideneamino)propyl]-2,4-dihydroxy-N,1-bis[2-[[(E)-2-(4-hydroxyphenyl)ethenyl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H42N10O8/c33-29(34)39-14-1-13-31(49)24(12-17-40-30(35)36)32(50,27(47)41-18-25(45)37-15-10-20-2-6-22(43)7-3-20)42(28(31)48)19-26(46)38-16-11-21-4-8-23(44)9-5-21/h2-11,15-16,24,43-44,49-50H,1,12-14,17-19H2,(H,37,45)(H,38,46)(H,41,47)(H4,33,34,39)(H4,35,36,40)/b15-10+,16-11+/t24-,31+,32+/m1/s1 |
InChI-Schlüssel |
BBMGZUODZUGTGP-YKYMCWODSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/NC(=O)CNC(=O)[C@]2([C@@H]([C@](C(=O)N2CC(=O)N/C=C/C3=CC=C(C=C3)O)(CCCN=C(N)N)O)CCN=C(N)N)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CNC(=O)CNC(=O)C2(C(C(C(=O)N2CC(=O)NC=CC3=CC=C(C=C3)O)(CCCN=C(N)N)O)CCN=C(N)N)O)O |
Synonyme |
anchinopeptolide D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



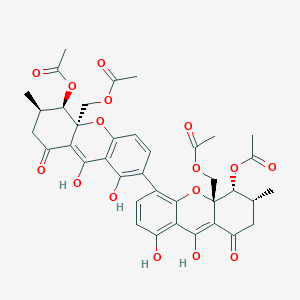
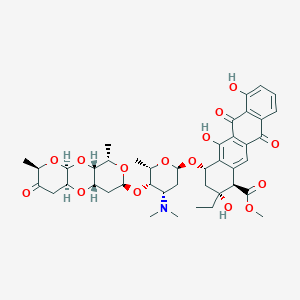
![N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]propanamide](/img/structure/B1247612.png)
